4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is a chemical compound with the molecular formula C13H8Cl3NO and a molecular weight of 300.57 g/mol . It belongs to the class of phenolic compounds and exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between 4-chloro-2-aminophenol and 3,4-dichlorobenzaldehyde, followed by cyclization to form the benzoxazole ring. The imine group is introduced during this process.
Reaction Conditions:Starting Materials: 4-chloro-2-aminophenol, 3,4-dichlorobenzaldehyde
Reagents: Acidic or basic catalysts (e.g., HCl, NaOH)
Conditions: Typically carried out in a solvent (e.g., ethanol, methanol) at elevated temperatures.
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details on large-scale synthesis are proprietary and may vary among manufacturers.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group (-NO) can undergo reduction to an amino group (-NH).
Substitution: The chlorine atoms can be replaced by other functional groups.
Imine Hydrolysis: The imine linkage can be hydrolyzed under acidic or basic conditions.
Reduction: Sodium dithionite (NaSO), hydrogen gas (H)
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH)
Hydrolysis: Acid (e.g., HCl) or base (e.g., NaOH)
Major Products: The reduction of the nitro group yields 4-chloro-2-aminophenol, while substitution reactions lead to derivatives with modified substituents.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of other organic molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Studied for its pharmacological properties.
Industry: Used in the development of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While 4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol is unique due to its specific substitution pattern and benzoxazole ring, similar compounds include other phenolic derivatives with varying substituents.
Properties
Molecular Formula |
C20H10Cl3N3O4 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C20H10Cl3N3O4/c21-12-5-11(19(27)17(7-12)26(28)29)9-24-13-2-4-18-16(8-13)25-20(30-18)10-1-3-14(22)15(23)6-10/h1-9,27H |
InChI Key |
PNILQGMUOHLCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)Cl)Cl |
Origin of Product |
United States |
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